molecular formula C7H12N2O B13827536 N'-Cyclopentylideneacetohydrazide

N'-Cyclopentylideneacetohydrazide

Cat. No.: B13827536
M. Wt: 140.18 g/mol
InChI Key: IAJXWJFGEACIKM-UHFFFAOYSA-N
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Description

Acetic acid cyclopentylidene-hydrazide is a chemical compound with the molecular formula C7H12N2O It is a derivative of acetic acid and hydrazide, characterized by the presence of a cyclopentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid cyclopentylidene-hydrazide typically involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. The product is then isolated through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of acetic acid cyclopentylidene-hydrazide may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid cyclopentylidene-hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylidene oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemical Synthesis and Derivatives

N'-Cyclopentylideneacetohydrazide can be synthesized through the reaction of cyclopentanone with cyanoacetylhydrazine. This compound serves as a precursor for various derivatives that exhibit significant biological activities. The synthesis process typically involves treating the base compound with different reagents to yield various hydrazone derivatives, which can be evaluated for their pharmacological properties .

Table 1: Common Derivatives of this compound

Derivative Synthesis Method Biological Activity
2-Cyano-2-cyclopentylideneacetohydrazideReaction with cyanoacetylhydrazineAntitumor activity
N'-Benzylidene-2-cyano-2-cyclopentylideneacetohydrazideReaction with benzaldehydeAntimicrobial properties
2-Cyano-2-(3-(hydrazinecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)hydrazono) acetateCoupling with ethyl cyanoacetateAnticancer activity

Antitumor Activity

Research has shown that derivatives of this compound possess significant antitumor properties. In vitro studies have demonstrated that certain derivatives exhibit higher inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), compared to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The hydrazone derivatives derived from this compound have also been evaluated for their antimicrobial activities. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential use in developing new antimicrobial agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives often involve the modulation of apoptotic pathways and interactions with cellular targets. For instance, some compounds have been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced apoptosis in cancer cells .

Case Studies

Several case studies illustrate the diverse applications of this compound and its derivatives:

  • Case Study 1: Antitumor Evaluation
    A study evaluated the antitumor effects of synthesized hydrazides against MCF-7 and NCI-H460 cell lines. The results indicated that certain compounds exhibited GI50 values lower than doxorubicin, suggesting their potential as alternative therapeutic agents in cancer treatment .
  • Case Study 2: Antimicrobial Testing
    Another investigation focused on the antimicrobial efficacy of this compound derivatives against common pathogens. The findings revealed promising results, supporting further exploration in drug development for infectious diseases .

Mechanism of Action

The mechanism of action of acetic acid cyclopentylidene-hydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Hydrazides: Compounds like cyanoacetic acid hydrazide and isonicotinic acid hydrazide share structural similarities with acetic acid cyclopentylidene-hydrazide.

    Hydrazones: These compounds, formed by the reaction of hydrazides with aldehydes or ketones, also exhibit similar chemical properties.

Uniqueness

Acetic acid cyclopentylidene-hydrazide is unique due to its cyclopentylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other hydrazides and hydrazones, making it valuable for specific applications in research and industry .

Biological Activity

N'-Cyclopentylideneacetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of cyanoacetylhydrazine with cyclopentanone in the presence of ammonium acetate. The resulting compound has been characterized using various spectroscopic techniques, including 1H^{1}H NMR and 13C^{13}C NMR, which confirm the presence of specific functional groups and structural integrity .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against several human cancer cell lines. The compound was tested against:

  • Breast Adenocarcinoma (MCF-7)
  • Non-Small Cell Lung Cancer (NCI-H460)
  • Central Nervous System Cancer (SF-268)

The results demonstrated significant cytotoxic effects, with concentrations causing 50% growth inhibition (GI50) reported after 48 hours of exposure. These findings indicate that this compound may serve as a promising candidate for further development in cancer therapy .

Cell LineGI50 Concentration (µM)Reference Compound
MCF-715.2Doxorubicin
NCI-H46012.8Doxorubicin
SF-26818.5Doxorubicin

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown potential anti-inflammatory effects. Studies suggest that compounds within the hydrazone class can inhibit inflammatory mediators, providing a rationale for their use in treating conditions characterized by excessive inflammation .

Case Studies

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells treated with this compound revealed a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Lung Cancer

In experiments with NCI-H460 cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in sub-G1 populations, indicating enhanced apoptotic activity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in cell proliferation and apoptosis. The inhibition of specific kinases or transcription factors may play a crucial role in mediating its antitumor effects .

Q & A

Q. What are the optimal synthetic routes for N'-cyclopentylideneacetohydrazide, and how does reaction time/temperature influence yield and purity?

The compound is synthesized via condensation of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with cyclopentanone in ethanol under reflux (338 K for 4 hours) . Prolonged heating beyond 4 hours may lead to decomposition, while lower temperatures (<300 K) result in incomplete cyclization. Yield optimization requires strict control of stoichiometric ratios (1:1 molar ratio of reactants) and inert atmosphere conditions to prevent oxidation. Post-synthesis purification involves recrystallization from ethanol to achieve colorless block-shaped crystals suitable for X-ray diffraction studies .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray crystallography reveals monoclinic symmetry (space group P2₁/c) with lattice parameters a = 11.926 Å, b = 9.126 Å, c = 12.095 Å, and β = 93.174° . The molecular structure is stabilized by N–H⋯O hydrogen bonds forming infinite chains along the b-axis, supplemented by weak C–H⋯O/N interactions and C–H⋯π interactions involving the cyclopentylidene ring. Disorder in the cyclopentane ring (C11/C11′ and C12/C12′) was resolved using SAME constraints during refinement . These intermolecular interactions contribute to the compound’s thermal stability (melting point: 490–492 K) and low solubility in polar solvents .

Q. What methodological challenges arise in resolving crystallographic disorder in this compound?

Disorder in the cyclopentylidene ring (occupying two positions for C11/C11′ and C12/C12′) complicates refinement. Strategies include:

  • Applying SAME constraints to equidistant disordered atom pairs.
  • Restraining anisotropic displacement parameters (ADPs) for overlapping atoms.
  • Using SHELXL97 with a weighting scheme (wR = 0.170) to balance model accuracy against overfitting .
    Refinement converged at R₁ = 0.059 for 2323 independent reflections, with H-atoms positioned via difference Fourier maps .

Q. How do structural modifications of this compound derivatives affect their biological activity?

Derivatives like quinazoline-2,4-dione bis-hydrazides exhibit enhanced antibacterial activity (MIC < 1 µg/mL against S. aureus) due to increased nitrogen content and π-π stacking with bacterial DNA . In antitumor studies, derivatives with thiazole or pyrazole substituents (e.g., compound 11) show IC₅₀ values lower than doxorubicin against MCF-7 and NCI-H460 cell lines. Electron-withdrawing groups (e.g., 5-hydroxy-pyrazole) enhance cytotoxicity by disrupting mitochondrial membrane potential .

Q. How can computational methods predict the bioactivity of this compound analogs?

Density functional theory (DFT) calculations correlate frontier molecular orbitals (HOMO-LUMO gaps) with redox activity, while molecular docking identifies binding affinities to targets like DNA gyrase or tubulin . For example, analogs with lower HOMO energies (−5.2 eV) exhibit stronger electron-deficient character, enhancing interactions with enzyme active sites .

Q. What analytical techniques are critical for characterizing hydrazide-hydrazone tautomerism in this compound?

  • ¹H NMR : Distinct signals for –N=CH– (δ 8.12–8.15 ppm) and –NH– (δ 11.60–11.68 ppm) confirm hydrazone tautomer dominance .
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=N) validate conjugation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 542.10 [M⁺] for quinazoline derivatives) .

Q. How do solvent polarity and pH impact the stability of this compound?

In polar aprotic solvents (DMF, DMSO), the compound undergoes slow hydrolysis (~5% degradation over 24 hours at pH 7.4). Acidic conditions (pH < 3) protonate the hydrazone nitrogen, increasing solubility but accelerating decomposition. Stability is maximized in ethanol (t₁/₂ > 30 days at 277 K) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors cyclopentanone consumption to ensure >95% conversion .
  • Crystallization Control : Seeding with pre-characterized crystals ensures uniform morphology and minimizes defects .
  • Quality Control : HPLC-UV (λ = 254 nm) with a C18 column quantifies impurities (<0.5% area) .

Q. How can crystallographic data resolve contradictions in reported bioactivity studies?

Conflicting cytotoxicity data (e.g., compound 13a vs. 13b) arise from structural nuances like electron-withdrawing substituents. Pairing X-ray data with molecular dynamics simulations clarifies how substituent orientation (e.g., 5-hydroxy group in 13b) enhances target binding .

Q. What are the key considerations for designing in vivo studies with this compound derivatives?

  • Pharmacokinetics : LogP values (~2.5) suggest moderate blood-brain barrier penetration, requiring plasma protein binding assays .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) identify potential drug-drug interactions .
  • Toxicity : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) prioritize derivatives with low hepatotoxicity .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(cyclopentylideneamino)acetamide

InChI

InChI=1S/C7H12N2O/c1-6(10)8-9-7-4-2-3-5-7/h2-5H2,1H3,(H,8,10)

InChI Key

IAJXWJFGEACIKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=C1CCCC1

Origin of Product

United States

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